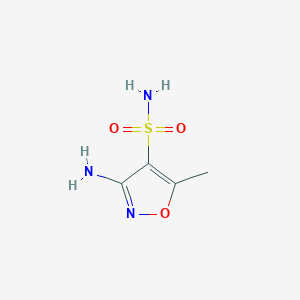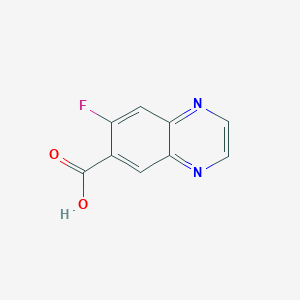
7-氟喹喔啉-6-羧酸
描述
7-Fluoroquinoxaline-6-carboxylic acid is a derivative of quinoxaline . It is an organic compound that contains 19 atoms: 5 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Fluorine atom .
Synthesis Analysis
The synthesis of 7-Fluoroquinoxaline-6-carboxylic acid and its analogues has been a subject of research over the past decade . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into various positions or by means of annelation have been discussed . A number of 6-fluoroquinoline- and 6-fluoronaphthyridine-3-carboxylic acids, containing at C(7) rather complicated fragment of multilinе (compounds 50) have been synthesized .Molecular Structure Analysis
The molecular structure of 7-Fluoroquinoxaline-6-carboxylic acid is complex, with a total molecular weight of 192.147 Da and a monoisotopic mass of 192.033508 Da . The structure of the compound has been confirmed by X-ray crystallography .Chemical Reactions Analysis
Carboxylic acids, such as 7-Fluoroquinoxaline-6-carboxylic acid, can undergo four general categories of reactions :- The proton on the carbon alpha to the carbonyl group can be removed, leading to substitution at the alpha position .
Physical and Chemical Properties Analysis
Carboxylic acids, including 7-Fluoroquinoxaline-6-carboxylic acid, have unique physical and chemical properties. They are easily deprotonated, forming a carboxylate salt, and they can form various derivatives through nucleophilic acyl substitution reactions .科学研究应用
光稳定性和光毒性
7-氟喹喔啉-6-羧酸及其衍生物表现出显着的光稳定性和光毒性,这是其应用中的关键考虑因素。例如,结构相关的氟化 7-氨基-4-喹啉酮-3-羧酸因其光稳定性而受到研究。这些化合物用作抗菌剂,在暴露于光后会发生异裂脱氟,这是溶液中生成芳基阳离子的途径。这种光反应性与其光毒性作用有关 (Fasani 等,1999)。
抗菌活性
7-氟喹喔啉-6-羧酸衍生物的抗菌特性已得到广泛研究。新型衍生物,如 1-羧甲基-6-氟-7-环氨基取代-4-氧代-1,4-二氢喹啉-3-羧酸,对各种细菌菌株表现出显着的抗菌活性。这些发现得到了分子对接研究的支持 (Kumar 等,2014)。此外,对 6,7-和 7,8-二取代 1-烷基-1,4-二氢-4-氧代喹啉-3-羧酸的研究突出了其有效的抗菌活性,一些化合物比现有的抗菌剂更有效 (Koga 等,1980)。
AMPA 受体拮抗活性
7-氟喹喔啉-6-羧酸衍生物已被设计为 AMPA 受体拮抗剂。例如,在 7 位具有取代苯基的 7-取代 6-硝基-3-氧代喹喔啉-2-羧酸显示出有希望的 AMPA-R 拮抗活性。这些化合物有可能用于神经保护疗法 (Takano 等,2005)。
合成和结构研究
氟喹诺酮衍生物的合成,包括具有 7-氟喹喔啉-6-羧酸骨架的衍生物,是一个重要的研究领域。这些研究不仅提供了对这些化合物的化学性质的见解,还为开发具有增强抗菌活性的新药铺平了道路 (Zhang 等,2019)。
作用机制
Target of Action
It’s structurally related to fluoroquinolones , a class of compounds known for their antibacterial properties. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication .
Mode of Action
Fluoroquinolones inhibit bacterial DNA gyrase, preventing DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
Fluoroquinolones, which are structurally related, interfere with the dna replication pathway in bacteria by inhibiting dna gyrase .
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations . They exhibit enhanced penetration ability through cell membranes .
Result of Action
Based on the effects of fluoroquinolones, we can infer that it might lead to the inhibition of bacterial dna replication, resulting in bacterial cell death .
Action Environment
The activity of fluoroquinolones can be influenced by factors such as ph, presence of divalent cations, and bacterial resistance mechanisms .
安全和危害
未来方向
The catalytic reduction of carboxylic acid derivatives, including 7-Fluoroquinoxaline-6-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This area of research is expected to continue to evolve, opening new prospects in the synthesis of complex organic compounds .
生化分析
Biochemical Properties
7-Fluoroquinoxaline-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme essential for DNA replication in bacteria . The compound inhibits the activity of DNA-gyrase, leading to the disruption of bacterial DNA replication and ultimately causing bacterial cell death. This interaction is particularly significant in the development of antibacterial agents.
Cellular Effects
The effects of 7-Fluoroquinoxaline-6-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by inhibiting bacterial DNA-gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism in bacterial cells. The compound’s ability to penetrate cell membranes enhances its effectiveness in targeting bacterial cells.
Molecular Mechanism
At the molecular level, 7-Fluoroquinoxaline-6-carboxylic acid exerts its effects by binding to the DNA-gyrase enzyme. This binding interaction inhibits the enzyme’s activity, preventing the replication of bacterial DNA . The compound’s fluorine atom at position 6 enhances its binding affinity to the enzyme, making it a potent inhibitor. Additionally, the compound may induce changes in gene expression by disrupting the normal functioning of bacterial DNA replication machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroquinoxaline-6-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to adaptive responses in bacterial cells, potentially affecting the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 7-Fluoroquinoxaline-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial DNA-gyrase, leading to the suppression of bacterial growth . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to host tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
7-Fluoroquinoxaline-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as flavin monooxygenase and aldehyde oxidase, which play roles in its metabolism . These interactions may affect the compound’s metabolic flux and metabolite levels, influencing its overall biochemical activity. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites for excretion.
Transport and Distribution
The transport and distribution of 7-Fluoroquinoxaline-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to penetrate cell membranes and accumulate in bacterial cells enhances its antibacterial activity. Additionally, the compound may interact with efflux pumps, which can affect its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of 7-Fluoroquinoxaline-6-carboxylic acid is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on DNA-gyrase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.
属性
IUPAC Name |
7-fluoroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYELNVZVWUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
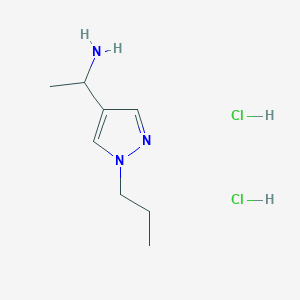
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)


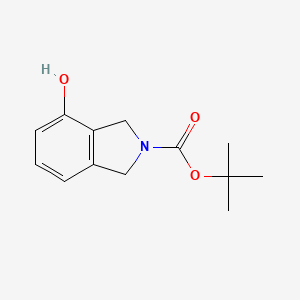

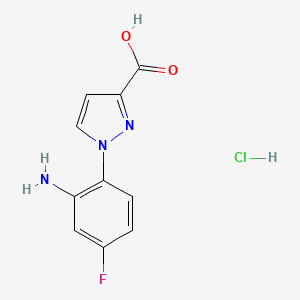

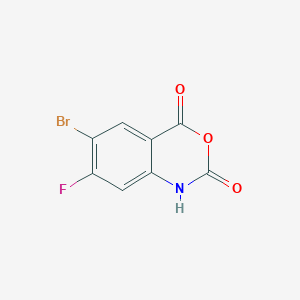
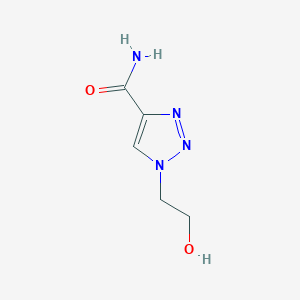
![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)
